molecular formula C10H9N3S B184110 3-(Methylthio)-5-phenyl-1,2,4-triazine CAS No. 28735-27-5

3-(Methylthio)-5-phenyl-1,2,4-triazine

Cat. No. B184110
CAS RN: 28735-27-5
M. Wt: 203.27 g/mol
InChI Key: MAPCYWNEYALWSN-UHFFFAOYSA-N
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Description

3-(Methylthio)-5-phenyl-1,2,4-triazine is a chemical compound with a molecular formula C9H8N4S. It is a heterocyclic aromatic compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of various derivatives of 1,2,4-triazine, including compounds related to 3-(Methylthio)-5-phenyl-1,2,4-triazine, has been a subject of study. For instance, the synthesis and crystal structure of compounds like 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine and p-chlorophenylhydrazone of 3-(methylthio)-5-propanoyl-1,2,4-triazine have been reported, providing insights into the molecular conformation and crystal packing of these compounds (Mojzych, Karczmarzyk, & Rykowski, 2005); (Karczmarzyk, Mojzych, & Rykowski, 2000).

Adsorption Studies

  • Studies on the adsorption of 1,2,4-triazine pesticides on lignin have revealed that compounds like metamitron and metribuzin, which are structurally related to 3-(Methylthio)-5-phenyl-1,2,4-triazine, show significant adsorption on lignin. This research provides valuable information on the environmental behavior and bioavailability of these pesticides (Ludvík & Zuman, 2000).

Thermal Behavior

  • The thermal decomposition and stability of various 1,2,4-triazine derivatives have been investigated. Understanding the thermal behavior of these compounds is crucial for their application in different fields (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Chemical Modification and Reactions

  • Research has been conducted on the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, a class of compounds related to 3-(Methylthio)-5-phenyl-1,2,4-triazine. These studies explore various reactions and their products, contributing to the understanding of the chemistry of triazine derivatives (Collins, Hughes, & Johnson, 2000).

properties

IUPAC Name

3-methylsulfanyl-5-phenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-14-10-12-9(7-11-13-10)8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPCYWNEYALWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CN=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182893
Record name as-Triazine, 3-(methylthio)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781909
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(Methylthio)-5-phenyl-1,2,4-triazine

CAS RN

28735-27-5
Record name 3-(Methylthio)-5-phenyl-1,2,4-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28735-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name as-Triazine, 3-(methylthio)-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028735275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28735-27-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name as-Triazine, 3-(methylthio)-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylthio)-5-phenyl-1,2,4-triazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4Q6459XY9
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Synthesis routes and methods

Procedure details

3-(Methylsulfanyl)-5-phenyl-1,2,4-triazine (2.93 g, 73%) was prepared from methyl hydrazinecarbimidothioate (2.07 g, 19.7 mmol) and phenylglyoxal monohydrate (2.89 g, 19.7 mmol) according to the general procedure of Preparation 2.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
2.89 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Tišler - Croatica Chemica Acta, 1960 - hrcak.srce.hr
The synthesis of some 5-substituted and 2, 5-disubstituted 2, 3-dihydro-1, 2, 4-triazine-3-thiones from arylglyoxals and the corresponding tbiosemicarbazides is described. Prepared …
Number of citations: 19 hrcak.srce.hr
ID Yushina, BV Rudakov, AI Stash, EV Bartashevich - Structural Chemistry, 2019 - Springer
The reaction of 1-methyl-3-methylthio-5-phenyl-1,2,4-triazinium (MTPT) iodide with diiodine in a solution leads to monoiodide crystal structure that in excess of iodine gives the unusual …
Number of citations: 9 link.springer.com
H Irannejad, A Kebriaieezadeh, A Zarghi… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 5-Aryl-6-(4-methylsulfonyl)-3-(metylthio)-1,2,4-triazine derivatives were synthesized and their COX-1/COX-2 inhibitory activity as well as in vivo anti-inflammatory and …
Number of citations: 55 www.sciencedirect.com
A Rykowski, E Wolinska… - Journal of Heterocyclic …, 2000 - Wiley Online Library
The reaction of 3‐chloro‐6‐phenyl‐1,2,4‐triazine 1a with carbon nucleophiles 2ad bearing a cyano substituent at a carbanionic center has been studied. In all reactions the formation …
Number of citations: 12 onlinelibrary.wiley.com
Z Zhu, CM Glinkerman, DL Boger - Journal of the American …, 2020 - ACS Publications
An unprecedented 1,4-cycloaddition (vs 3,6-cycloaddition) of 1,2,4,5-tetrazines is described with preformed or in situ generated aryl-conjugated enamines promoted by the solvent …
Number of citations: 22 pubs.acs.org
M Makosza, J Goliński, A Rykowski - Tetrahedron letters, 1983 - Elsevier
Carbanions of chloromethyl phenylsulfone and chloromethane sulfonmorpholide replace hydrogen in benzothiazole, acridine and variety of substituted 1,2,4-triazines giving …
Number of citations: 29 www.sciencedirect.com
VN Charushin, SG Alexeev, ON Chupahkin… - Advances in heterocyclic …, 1989 - Elsevier
Publisher Summary Among the six-membered nitrogen-containing heterocycles the 1,2,4-triazines have attracted the attention of chemists for a long time. This is due to the fact that …
Number of citations: 54 www.sciencedirect.com
FS Brière - hal-normandie-univ.archives …
1 1a (H) 2a (Me) MeOH- 99%(3a) 2 1b (Me) 2a (Me) MeOH- Traces 3 1b (Me) 2a (Me) MeCN CSA 0 4 1b (Me) 2b (H) MeCN CSA 0 5 1b (Me) 2c (Ph) MeCN CSA 0 6 1b (Me) 2d (OMe) …
F Buttard, C Berthonneau, MA Hiebel… - The Journal of …, 2019 - ACS Publications
An unprecedented catalytic aza-Michael addition to substituted 3-vinyl-1,2,4-triazines, as original bifunctional platforms for the domino conjugate addition inverse-electron-demand …
Number of citations: 9 pubs.acs.org
L Ye, MJ Haddadin, MW Lodewyk, AJ Ferreira… - Organic …, 2010 - ACS Publications
The pyrrolidine-mediated reactions of 3,5-disubstituted 1,2,4-triazines with cyclobutanone lead to cyclopenta[b]pyrroles, which can be derivatized into hydrazones and oximes. The …
Number of citations: 9 pubs.acs.org

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